

Experimental procedure for the acetylation of guanine to N2,9-Diacetylguanine

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Compound of Interest

Compound Name: **N2,9-Diacetylguanine**

Cat. No.: **B015622**

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Application Note & Protocol: Synthesis of N2,9-Diacetylguanine

Audience: Researchers, scientists, and drug development professionals.

Introduction: **N2,9-diacetylguanine** is a key intermediate in the synthesis of various antiviral nucleoside analogs, such as acyclovir and ganciclovir. The acetylation of guanine at the N2 and N9 positions is a critical step to enable subsequent chemical modifications. This document provides detailed experimental procedures for the synthesis of **N2,9-diacetylguanine** from guanine. Two common methods are presented: a direct acetylation using acetic anhydride and a catalyzed approach.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for different methods of **N2,9-diacetylguanine** synthesis.

Method	Acetylation Agent	Solvent / Catalyst	Reaction Temperature	Reaction Time	Yield (%)	Purity (%)	Reference
Two-Stage Heating	Acetic Anhydride	Acetic Acid	132-157°C	1-3 hours	92.5	>99	[1]
Catalytic Method	Dicyclohexylamin e	Acetic Anhydride	130°C	12 hours	92.8	N/A	[2]
Catalytic (Alternative)	Chloroacetic Chloride	Pyridine / DMAP	5°C to Room Temp	24 hours	90.2	99.5	[3]
Microwave-Assisted	Acetic Anhydride	p-Toluenesulfonic acid	N/A (500 W)	10 minutes	91.5	N/A	[4]
High-Pressure Method	Acetic Anhydride	None	150-170°C	Not specified	98	N/A	[5]

Experimental Protocols

Method 1: Two-Stage Acetylation with Acetic Anhydride

This protocol is adapted from a high-yield, two-stage process involving an initial formation of N2-monoacetylguanine followed by further acetylation.[1]

Materials:

- Guanine
- Acetic Anhydride
- Acetic Acid
- Autoclave or a reaction vessel capable of handling pressure
- Stirring apparatus
- Filtration apparatus
- Drying oven

Procedure:

Stage 1: Synthesis of N2-monoacetylguanine

- In an autoclave, combine guanine and a solution of acetic acid containing 2-30% acetic anhydride. The molar ratio of acetic anhydride to guanine should be between 2:1 and 8:1.[1]
- Seal the autoclave and heat the mixture to approximately 157°C while stirring.[1]
- Maintain this temperature for 3 hours to facilitate the formation of N2-monoacetylguanine.[1]
- After the reaction, cool the vessel and distill off about 85% of the acetic acid under reduced pressure to obtain a slurry containing N2-monoacetylguanine.[1]

Stage 2: Synthesis of **N2,9-Diacetylguanine**

- To the slurry from Stage 1, add an additional amount of acetic anhydride.
- Heat the mixture to 132-133°C and stir for 1 hour. During this time, refluxing acetic acid can be distilled off.[1]
- After the reaction is complete, cool the solution to approximately 5°C to precipitate the product.[1]
- Collect the white crystals of **N2,9-diacetylguanine** by filtration.

- Wash the collected crystals with a small amount of cold acetic anhydride.[1]
- Dry the product in a vacuum oven. The expected product is a white crystalline solid.[1]

Method 2: Catalytic Acetylation

This method utilizes a catalyst to facilitate the acetylation of guanine.

Materials:

- Guanine
- Acetic Anhydride
- Glacial Acetic Acid
- Dicyclohexylamine trifluoromethanesulfonate (catalyst)[2]
- Three-necked flask with mechanical stirring and thermometer
- Heating mantle
- Filtration apparatus
- Ethanol
- Water

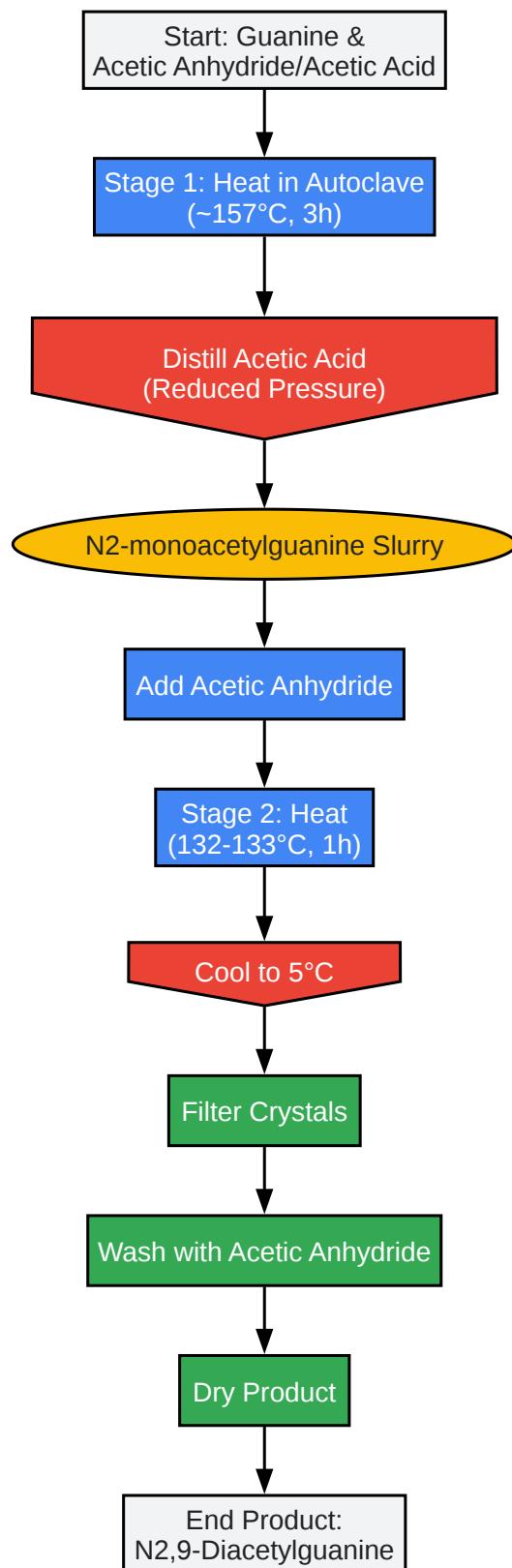
Procedure:

- To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add guanine (0.10 mol), acetic anhydride (0.6 mol), glacial acetic acid (30 mL), and dicyclohexylamine trifluoromethanesulfonate (5 mmol).[2]
- Stir the mixture and heat it to 130°C for 12 hours.[2]
- After the reaction is complete, distill a portion of the solvent under reduced pressure (5 mmHg).[2]

- Cool the remaining mixture and filter to collect the solid product.[2]
- Wash the filter cake first with ethanol, and then with water until the filtrate runs clear.[2]
- Dry the solid at 60°C to obtain **N2,9-diacetylguanine**.[2]

Visualizations

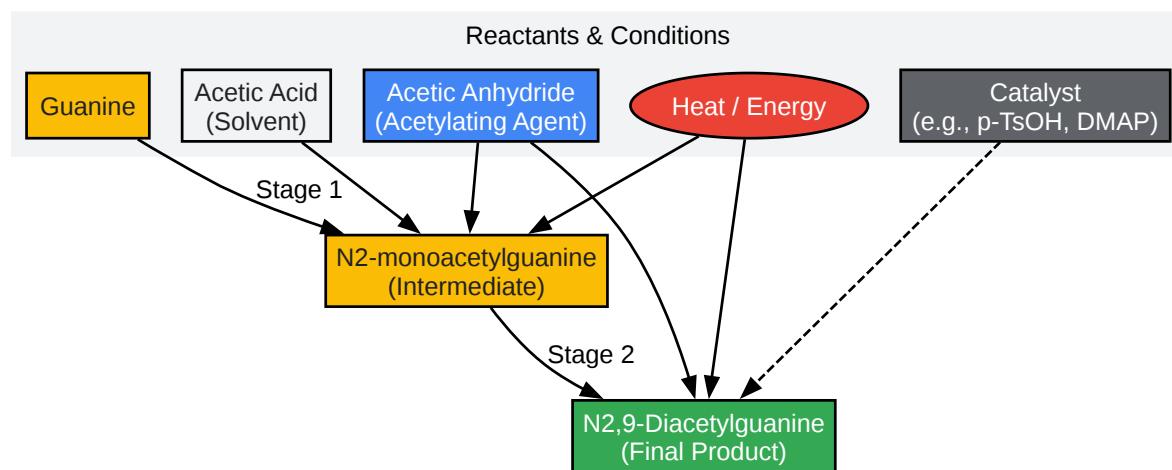
Experimental Workflow for Two-Stage Acetylation



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Caption: Workflow for the two-stage synthesis of **N2,9-Diacetylguanine**.

Logical Relationship of Reagents and Products



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Caption: Reagents and intermediates leading to **N2,9-Diacetylguanine**.

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References

- 1. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents [patents.google.com]

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